N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a structurally complex molecule featuring a benzodioxolylmethyl group, a pyridine ring substituted with a piperidine sulfonyl moiety, and a piperidine carboxamide core. Key features include:
- Benzodioxol group: Commonly associated with enhanced binding affinity to neurotransmitter receptors due to its electron-rich aromatic system .
- Piperidine sulfonyl-pyridine: The sulfonyl group may improve aqueous solubility and reduce cytochrome P450 (CYP) inhibition compared to non-sulfonated analogs .
- Piperidine carboxamide: A flexible scaffold often utilized in drug design to optimize pharmacokinetic properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c29-24(26-16-18-6-7-20-21(15-18)33-17-32-20)19-8-13-27(14-9-19)23-22(5-4-10-25-23)34(30,31)28-11-2-1-3-12-28/h4-7,10,15,19H,1-3,8-9,11-14,16-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYZLOABTDEOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and piperidine intermediates. The key steps include:
Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the formation of the sulfonyl group.
Coupling Reactions: The benzodioxole and piperidine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction :
This reaction is critical for generating metabolites or intermediates for further functionalization .
Sulfonamide Functionalization
The sulfonamide group (–SONH–) participates in nucleophilic substitution or coupling reactions. For instance:
Reaction with Alkyl Halides :
This reaction enables the introduction of alkyl/aryl groups to modulate lipophilicity or binding affinity .
Table 1 : Sulfonamide Reactivity Examples
| Reaction Type | Reagents/Conditions | Application |
|---|---|---|
| Nucleophilic Substitution | R-X (alkyl halides), KCO, DMF | Derivatization for SAR studies |
| Cross-Coupling | Pd catalysts, aryl boronic acids | Biaryl synthesis |
Piperidine Ring Modifications
The piperidine rings undergo N-alkylation or quaternization to alter steric or electronic properties:
Example :
This modification enhances solubility or target binding in medicinal chemistry applications .
Benzodioxole Ring Reactions
The benzodioxole group is susceptible to oxidative cleavage or electrophilic substitution :
Oxidation :
This reaction produces intermediates for synthesizing hydroxylated analogs.
Electrophilic Aromatic Substitution :
Substituents like nitro or bromo groups can be introduced at the C-4 position of the benzodioxole ring using HNO/HSO or Br/FeBr .
Coupling Reactions
The pyridine ring facilitates Suzuki–Miyaura cross-coupling with boronic acids:
This reaction diversifies the aromatic system for enhanced bioactivity .
Reductive Amination
The secondary amine in the piperidine ring undergoes reductive amination with aldehydes/ketones:
This modification optimizes pharmacokinetic properties .
Stability Under Physiological Conditions
The compound shows moderate stability in aqueous media (pH 7.4, 37°C), with degradation observed via:
-
Hydrolysis of the carboxamide group (t = 12–18 hours)
Key Research Findings
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of pharmacological properties that make it a candidate for therapeutic applications:
- Anticancer Activity : Research has indicated that compounds with similar structural motifs show potential anticancer effects. For instance, studies have demonstrated that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer lines, including breast and colon cancers . The presence of the benzodioxole moiety may enhance the compound's ability to interact with biological targets involved in tumor growth.
- Antibacterial Properties : Compounds containing piperidine and sulfonamide groups have been reported to exhibit antibacterial activity. In vitro studies have shown that these compounds can effectively inhibit the growth of pathogenic bacteria such as Salmonella typhi and Bacillus subtilis, highlighting their potential as antibacterial agents .
Therapeutic Applications
The therapeutic applications of this compound extend across various medical fields:
- Neurological Disorders : Given its potential to inhibit acetylcholinesterase, this compound could be explored for treating neurodegenerative diseases such as Alzheimer's disease. The modulation of neurotransmitter levels through enzyme inhibition can help alleviate symptoms associated with cognitive decline .
- Metabolic Syndrome : Similar compounds have been investigated for their ability to modulate glucose metabolism and lipid profiles, making them candidates for treating metabolic syndrome, including type 2 diabetes and obesity .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of related compounds:
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Inference: Substituted piperazines (e.g., methyl or dimethyl groups) in may enhance solubility compared to unmodified piperidines.
Key Insights from Structural Comparisons
Benzodioxol Group
Piperidine vs. Piperazine Substitutions
Sulfonyl Group Impact
Carboxamide Functionality
- However, SR-144528’s bulky bicycloheptane substituent may confer higher receptor specificity.
Pharmacological Implications
- Potency: BMS-694153’s sub-nanomolar potency highlights the importance of rigid heterocyclic cores (e.g., quinazolinone) for high-affinity binding . The target compound’s pyridine-piperidine core may require optimization for similar efficacy.
- Solubility : The sulfonyl group and benzodioxol methyl in the target compound could synergize to improve solubility, as seen in BMS-694153’s remarkable aqueous solubility (>1 mg/mL) .
- Safety Profile : Reduced CYP3A4 inhibition is inferred for the target compound due to structural parallels with optimized leads in .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide, also known by its CAS number 1189973-36-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 486.6 g/mol. Its structure contains a benzodioxole moiety, piperidine, and pyridine rings, which are known for their pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.6 g/mol |
| CAS Number | 1189973-36-1 |
| SMILES | O=C(NCc1ccc2c(c1)OCO2)C1CCN(c2ncccc2S(=O)(=O)N2CCCCC2)CC1 |
Antimicrobial Activity
Research has indicated that compounds containing piperidine and sulfonamide functionalities exhibit notable antimicrobial properties. For instance, studies have demonstrated that related compounds show significant activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound under review has been evaluated for its antibacterial activity and has shown promising results in preliminary assays against these pathogens .
Antitumor Activity
The compound's structural components suggest potential antitumor properties. Piperidine derivatives have been linked to anticancer activities through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Specific studies have reported that similar compounds can inhibit tumor growth in various cancer models, indicating that this compound may also possess such capabilities .
Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been documented for compounds with similar structures. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. The sulfonamide group is particularly noted for its ability to inhibit various enzymes, which could be relevant for therapeutic applications in enzyme-related disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antibacterial Studies : A series of piperidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds with similar structures to the one discussed demonstrated effective antibacterial activity at concentrations as low as 0.25 mg/mL compared to standard antibiotics like streptomycin .
- Antitumor Research : In vitro studies on piperidine-based compounds indicated significant cytotoxic effects on cancer cell lines, leading to further exploration of their use as potential chemotherapeutic agents .
- Enzyme Inhibition Analysis : Research focusing on enzyme inhibition highlighted the potential of this class of compounds in treating conditions related to enzyme dysregulation, showcasing their multifaceted biological roles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
